4-Fluoropyridine-2-carbaldehyde;hydrochloride 4-Fluoropyridine-2-carbaldehyde;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18627911
InChI: InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H
SMILES:
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol

4-Fluoropyridine-2-carbaldehyde;hydrochloride

CAS No.:

Cat. No.: VC18627911

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoropyridine-2-carbaldehyde;hydrochloride -

Specification

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
IUPAC Name 4-fluoropyridine-2-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H
Standard InChI Key ZBZSAIVUDNINAH-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1F)C=O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Fluoropyridine-2-carbaldehyde hydrochloride belongs to the class of heterocyclic aromatic compounds. Its structure comprises a pyridine ring substituted with:

  • A fluorine atom at the 4-position, enhancing electron-withdrawing effects and metabolic stability.

  • A formyl group (-CHO) at the 2-position, enabling nucleophilic addition and condensation reactions.

  • A hydrochloride counterion, improving solubility in polar solvents .

The molecular formula is C₆H₅ClFNO, derived from the parent compound 4-fluoropyridine-2-carbaldehyde (C₆H₄FNO) with the addition of HCl. The molecular weight is 161.56 g/mol, consistent with theoretical calculations .

Physical and Spectral Properties

PropertyValue/DescriptionSource
AppearanceYellow crystalline powder
Melting Point100°C (with gas evolution)
SolubilitySoluble in polar solvents (e.g., water, methanol)
pKa (predicted)~2.40 (parent aldehyde)

Nuclear magnetic resonance (NMR) analysis of the parent compound reveals characteristic peaks:

  • ¹H NMR: Signals at δ 10.1 (aldehyde proton), δ 8.6–7.8 (pyridine ring protons) .

  • ¹³C NMR: Carbonyl carbon at δ 192 ppm, aromatic carbons between δ 120–150 ppm.

Synthesis and Optimization

Diazonium Salt Decomposition Method

The patented synthesis route involves two stages :

  • Diazotization: 4-Aminopyridine reacts with hydrogen fluoride and nitrous acid to form 4-pyridyldiazonium fluoride.

  • Thermal Decomposition: The diazonium salt decomposes at 30–50°C, releasing nitrogen gas and hydrogen fluoride. Subsequent neutralization with ammonium hydroxide and treatment with HCl gas yields the hydrochloride salt.

Reaction Conditions:

  • Temperature: 30–50°C

  • Yield: 54%

  • Purity: 93% (7% impurity by HNMR) .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s aldehyde group facilitates the synthesis of:

  • Schiff Bases: Used in metal coordination complexes for anticancer drug candidates.

  • Heterocyclic Derivatives: Building blocks for kinase inhibitors and antiviral agents .

Agrochemical Development

Fluoropyridine derivatives are integral to modern herbicides. For example:

  • Florpyrauxifen-benzyl: A rice herbicide utilizing a 5-fluoropyridine backbone, highlighting the role of fluorination in enhancing bioactivity .

Biological Activity and Mechanisms

Antioxidant Properties

While direct data are lacking, related pyridine aldehydes demonstrate radical scavenging activity (e.g., IC₅₀ = 7.68 µM for DPPH assay).

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